molecular formula C18H30N4OS B7051523 1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea

1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea

Cat. No.: B7051523
M. Wt: 350.5 g/mol
InChI Key: IDNBPHKWJWLDBR-UHFFFAOYSA-N
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Description

1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea is an organic compound with a complex structure that includes a piperazine ring, a phenyl group, and a urea moiety

Properties

IUPAC Name

1-[[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4OS/c1-3-21-9-11-22(12-10-21)15-17-6-4-16(5-7-17)14-20-18(23)19-8-13-24-2/h4-7H,3,8-15H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNBPHKWJWLDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)CNC(=O)NCCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea typically involves multiple steps. One common method starts with the reaction of 4-ethylpiperazine with benzyl bromide to form 4-[(4-ethylpiperazin-1-yl)methyl]benzylamine. This intermediate is then reacted with 2-methylsulfanylethyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, using industrial-grade reagents and solvents. Reaction conditions such as temperature, pressure, and reaction time would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the urea moiety to amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea involves its interaction with specific molecular targets. The piperazine ring and phenyl group allow it to bind to proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[4-[(4-Ethylpiperazin-1-yl)methyl]phenyl]methyl]-3-(2-methylsulfanylethyl)urea is unique due to its combination of functional groups, which confer specific chemical and biological properties

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